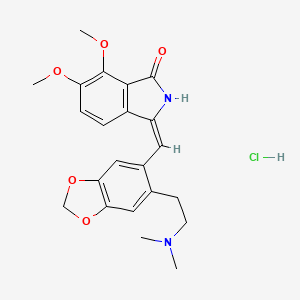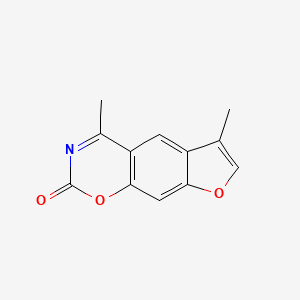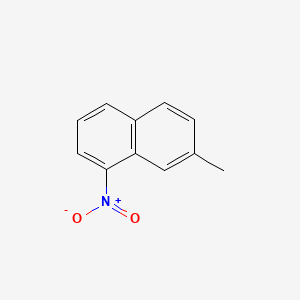
1-N',5-N'-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two 3-chloro-1,4-dioxonaphthalen-2-yl groups attached to a pentanedihydrazide backbone
Vorbereitungsmethoden
The synthesis of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chloro-1,4-dioxonaphthalene-2-carboxylic acid: This is achieved through the chlorination of 1,4-dioxonaphthalene-2-carboxylic acid.
Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Reaction with pentanedihydrazide: The acid chloride is reacted with pentanedihydrazide under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has a different structure but shares some similar chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar functional group but different overall structure.
Eigenschaften
CAS-Nummer |
22295-49-4 |
|---|---|
Molekularformel |
C25H18Cl2N4O6 |
Molekulargewicht |
541.3 g/mol |
IUPAC-Name |
N,N'-bis[(3-chloro-1,4-dihydroxynaphthalen-2-yl)imino]pentanediamide |
InChI |
InChI=1S/C25H18Cl2N4O6/c26-18-20(24(36)14-8-3-1-6-12(14)22(18)34)30-28-16(32)10-5-11-17(33)29-31-21-19(27)23(35)13-7-2-4-9-15(13)25(21)37/h1-4,6-9,34-37H,5,10-11H2 |
InChI-Schlüssel |
NVMNDIMSNNMIIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)CCCC(=O)N=NC3=C(C4=CC=CC=C4C(=C3Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


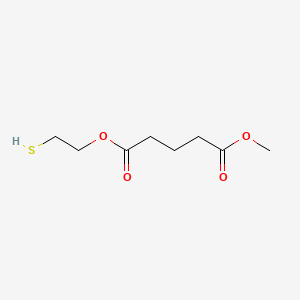
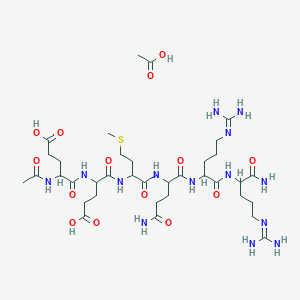

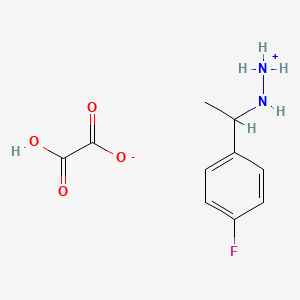

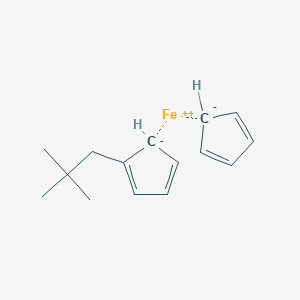
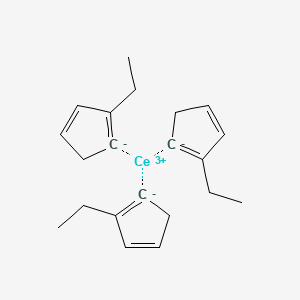

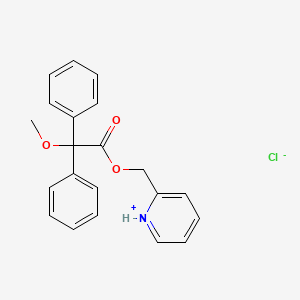

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
